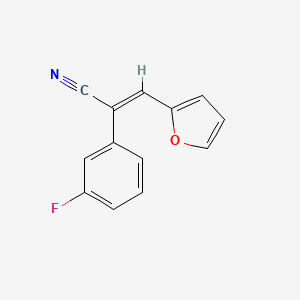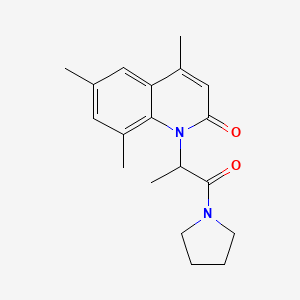
N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride is a synthetic organic compound This compound is characterized by its complex structure, which includes a methylphenyl group, an isoquinolinium ion, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride typically involves multi-step organic reactions. The process may start with the preparation of the isoquinolinium ion, followed by the introduction of the acetamide group and the methylphenyl group. Common reagents used in these reactions include alkylating agents, amines, and acyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It might be used in assays to investigate its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might be evaluated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties might make it suitable for specific applications, such as in electronics or pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function. Alternatively, if it acts as a receptor agonist, it might mimic the action of a natural ligand and activate the receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide
- N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;hydrochloride
Uniqueness
N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride is unique due to its specific combination of functional groups and its ionic nature. This combination might confer unique chemical properties, such as solubility, reactivity, and biological activity, which could make it valuable for specific applications.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O.ClH/c1-15-9-11-17(12-10-15)22-20(24)13-19-18-8-6-5-7-16(18)14-21(2,3)23(19)4;/h5-12H,13-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVPFOHSHDQDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=[N+](C(CC3=CC=CC=C32)(C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B4980624.png)
![N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4980633.png)
![2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4980650.png)

![(2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4980661.png)
![N-(3,4-difluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4980662.png)
![N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B4980677.png)

![2-[3-(2-Tert-butylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4980701.png)
![2,2'-[(4,5-dimethoxy-2-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B4980709.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4980712.png)

